molecular formula C17H13BrN2O2 B14868024 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14868024
M. Wt: 357.2 g/mol
InChI Key: RXAKANTXEWBOAH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the pyrazole ring, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Methylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can participate in halogen bonding interactions, which can enhance the compound’s binding affinity and specificity towards its molecular targets. Additionally, the combination of the bromophenyl and methoxyphenyl groups provides a distinct electronic and steric environment that can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(2-methoxyphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13BrN2O2/c1-22-16-5-3-2-4-15(16)20-10-13(11-21)17(19-20)12-6-8-14(18)9-7-12/h2-11H,1H3

InChI Key

RXAKANTXEWBOAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O

Origin of Product

United States

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